molecular formula C12H15ClN2O B6362379 1-(2-Chlorobenzoyl)-3-methylpiperazine CAS No. 1240567-14-9

1-(2-Chlorobenzoyl)-3-methylpiperazine

Cat. No. B6362379
CAS RN: 1240567-14-9
M. Wt: 238.71 g/mol
InChI Key: DBBOYXSBMQZVHV-UHFFFAOYSA-N
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Description

“1-(2-Chlorobenzoyl)-3-methylpiperazine” is a synthetic compound. It’s part of a class of compounds known as acyl/aroyl thioureas . These compounds have received significant attention due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties .


Synthesis Analysis

The synthesis of “this compound” could involve the reaction of 2-Chlorobenzoyl chloride with aromatic amines . This reaction could be facilitated by a catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The X-ray structure analysis of a similar compound, 1-(2-chlorobenzoyl)thiourea, showed that an intramolecular N–H···O=C hydrogen bond occurs between the thioamide (–NH2) and carbonyl (–C=O) groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse due to the presence of multiple reactive sites. For instance, the compound could undergo electrophilic aromatic substitution reactions .

Mechanism of Action

Target of Action

Similar compounds, such as benzoylurea insecticides, are known to target insect growth regulators

Mode of Action

It’s known that compounds with a benzoyl group can undergo reactions at the benzylic position . These reactions typically involve nucleophilic substitution, where a nucleophile replaces a leaving group, such as a halogen . In the case of 1-(2-Chlorobenzoyl)-3-methylpiperazine, the chlorine atom attached to the benzoyl group could potentially be a leaving group.

Biochemical Pathways

For example, 2-chlorobenzoyl chloride reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N′(2-chlorobenzoyl) thioureas .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the formation of 2-chlorobenzamide from benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in water was found to depend on water properties and temperature .

properties

IUPAC Name

(2-chlorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOYXSBMQZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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